4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
The compound 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties that could be extrapolated to 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine involved characterizing the compound using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often determined using single-crystal X-ray diffraction, as seen in the studies of related compounds . These structures provide information on the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation and potential reactivity of the compound. The crystal structures reported in these papers show that thiazole derivatives can crystallize in different space groups, with varying unit cell parameters.
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leads to the formation of various heterocycles, including thiazole derivatives . This indicates that thiazole rings can be functionalized further, which could be relevant for the modification of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The spectroscopic techniques such as FT-IR, NMR, and HRMS provide insights into the functional groups present and the electronic environment within the molecule . Theoretical calculations, such as density functional theory (DFT), are used to predict electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps . These properties are essential for understanding the reactivity and potential applications of the compound, such as in nonlinear optical materials .
Scientific Research Applications
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Synthesis of Novel Compounds
- Field : Organic Chemistry
- Application : The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which has a similar structure, was synthesized .
- Method : The compound was obtained via a three-step protocol. The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results : The novel compound was obtained in good yield .
-
Psychoactive Substances
- Field : Forensic Toxicology
- Application : Three psychoactive substances were detected in samples collected from drug users .
- Method : Qualitative characterization was performed using liquid chromatography–high-resolution tandem mass spectrometry with a quadrupole time-of-flight analyzer, gas chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy .
- Results : The detection and structural elucidation of three psychoactive substances: 1-(4-bromophenyl)piperazine (pBPP), 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP) and methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate (troparil) were reported .
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Anticonvulsant and Analgesic Agents
- Field : Pharmacology
- Application : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
- Method : The compounds were evaluated in the following acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results : The results of these tests were not provided in the source .
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : A novel compound with a similar structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized and showed promising antibacterial activity .
- Method : The compound was synthesized via a three-step protocol and its structure was confirmed by HRMS, IR, 1H and 13C NMR experiments .
- Results : The novel compound was obtained in good yield and exhibited good antibacterial activity .
-
Antileishmanial and Antimalarial Agents
- Field : Pharmacology
- Application : Some hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial and antimalarial activities .
- Method : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results : Compound 13 displayed superior antipromastigote activity, and compounds 14 and 15 showed good inhibition effects against Plasmodium berghei .
-
Anticonvulsant Agents
- Field : Pharmacology
- Application : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant agents .
- Method : The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results : The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : A novel compound with a similar structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized and showed promising antibacterial activity .
- Method : The compound was synthesized via a three-step protocol and its structure was confirmed by HRMS, IR, 1H and 13C NMR experiments .
- Results : The novel compound was obtained in good yield and exhibited good antibacterial activity .
-
Antileishmanial and Antimalarial Agents
- Field : Pharmacology
- Application : Some hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial and antimalarial activities .
- Method : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results : Compound 13 displayed superior antipromastigote activity, and compounds 14 and 15 showed good inhibition effects against Plasmodium berghei .
-
Anticonvulsant Agents
- Field : Pharmacology
- Application : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant agents .
- Method : The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results : The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIPBOEPWSKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352717 | |
Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
206555-32-0 | |
Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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